molecular formula C15H18N2 B14147382 2,2-Propanediamine, N,N'-diphenyl- CAS No. 4933-33-9

2,2-Propanediamine, N,N'-diphenyl-

Cat. No.: B14147382
CAS No.: 4933-33-9
M. Wt: 226.32 g/mol
InChI Key: GYFHQBFGEGTOGN-UHFFFAOYSA-N
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Description

2,2-Propanediamine, N,N’-diphenyl- is an organic compound with the molecular formula C15H18N2. It is known for its unique structure, which includes two phenyl groups attached to a propane backbone with two amine groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Propanediamine, N,N’-diphenyl- typically involves the reaction of aniline with acetone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or methanol. The process can be summarized as follows:

  • Aniline is reacted with acetone in the presence of a catalyst.
  • The reaction mixture is heated to facilitate the formation of the desired product.
  • The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of 2,2-Propanediamine, N,N’-diphenyl- follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation and recrystallization techniques. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Propanediamine, N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,2-Propanediamine, N,N’-diphenyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Propanediamine, N,N’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dianilinopropane: Similar structure but lacks the diphenyl groups.

    N,N’-Diphenylpropane-2,2-diamine: Similar structure with slight variations in the positioning of the phenyl groups.

Uniqueness

2,2-Propanediamine, N,N’-diphenyl- is unique due to its specific arrangement of phenyl groups and amine functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in scientific research.

Properties

CAS No.

4933-33-9

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

2-N,2-N'-diphenylpropane-2,2-diamine

InChI

InChI=1S/C15H18N2/c1-15(2,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,16-17H,1-2H3

InChI Key

GYFHQBFGEGTOGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(NC1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

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